1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide
Description
Properties
IUPAC Name |
2-(2,3,3-trimethylindol-1-ium-1-yl)ethanol;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18NO.BrH/c1-10-13(2,3)11-6-4-5-7-12(11)14(10)8-9-15;/h4-7,15H,8-9H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAPWPPOVDTKHL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2C1(C)C)CCO.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20385922 | |
| Record name | 3H-Indolium, 1-(2-hydroxyethyl)-2,3,3-trimethyl-, bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29636-94-0 | |
| Record name | 3H-Indolium, 1-(2-hydroxyethyl)-2,3,3-trimethyl-, bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Quaternization Reaction
The core synthetic step involves nucleophilic substitution where the nitrogen atom of 2,3,3-trimethylindoline attacks the electrophilic carbon of 2-bromoethanol or 2-iodoethanol, resulting in the formation of the quaternary ammonium salt.
-
$$
\text{2,3,3-trimethylindoline} + \text{2-bromoethanol} \xrightarrow{\text{Reflux, solvent}} \text{1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide}
$$ Solvents: Acetonitrile, ethanol, or toluene are commonly used as reaction media.
Temperature: Reflux conditions, typically around 80–110 °C.
Reaction Time: Ranges from 8 hours to 24 hours depending on solvent and scale.
Atmosphere: Nitrogen or inert atmosphere to prevent oxidation.
Representative Literature Procedures
Purification Techniques
Precipitation: After reaction completion, the crude product is often precipitated by adding cold diethyl ether or ice-cold solvents to induce crystallization.
Recrystallization: Ethanol/water mixtures are commonly used to recrystallize the product, enhancing purity.
Chromatography: For higher purity demands, column chromatography can be employed, especially in research settings.
Drying: The purified compound is dried under vacuum to remove residual solvents.
Reaction Optimization and Industrial Scale-Up
Molar Ratios: Using a slight molar excess of 2-bromoethanol (1.2–1.5 equivalents) improves conversion rates.
Anhydrous Conditions: Minimizing water content prevents side reactions and hydrolysis.
Continuous Flow Reactors: Industrial processes may utilize continuous flow technology to enhance reaction control, yield, and scalability.
Solvent Choice: Selection of solvent affects solubility and reaction kinetics; acetonitrile and toluene are preferred for their boiling points and inertness.
Preparation Data Table: Stock Solution Preparation (From GlpBio)
| Stock Solution Concentration | Amount of Compound (mg) | Volume of Solvent (mL) |
|---|---|---|
| 1 mM | 1 | 3.52 |
| 1 mM | 5 | 17.59 |
| 1 mM | 10 | 35.19 |
| 5 mM | 1 | 0.70 |
| 5 mM | 5 | 3.52 |
| 5 mM | 10 | 7.04 |
| 10 mM | 1 | 0.35 |
| 10 mM | 5 | 1.76 |
| 10 mM | 10 | 3.52 |
Note: Solvent typically deionized water or DMSO for stock solutions
Detailed Research Findings
Reaction Mechanism
The nitrogen lone pair on the indoline attacks the electrophilic carbon of the haloethanol, displacing the halide ion (Br⁻ or I⁻) and forming the quaternary ammonium salt.
The hydroxyethyl substituent remains intact, providing a hydrophilic handle for further functionalization or solubility enhancement.
Yield and Purity
Yields typically range from 70% to 75% under optimized reflux conditions.
Purity is confirmed by spectroscopic methods such as ^1H NMR, ^13C NMR, FTIR, and mass spectrometry.
Melting point around 197 °C is consistent with literature values for the bromide salt.
Summary Table of Preparation Methods
| Aspect | Method 1 (Acetonitrile) | Method 2 (Toluene) | Industrial Notes |
|---|---|---|---|
| Starting Materials | 2,3,3-trimethyl-3H-indole + 2-iodoethanol | 2,3,3-trimethylindoline + 2-bromoethanol | Same as lab scale, optimized molar ratios |
| Solvent | Acetonitrile | Dry toluene | Acetonitrile or ethanol preferred |
| Temperature | 80 °C | Reflux (~110 °C) | Controlled reflux or continuous flow |
| Reaction Time | 8 hours | 24 hours | Optimized for yield and throughput |
| Yield | 70% | 75% | >70% achievable with optimization |
| Purification | Precipitation in ice ether | Precipitation and washing | Recrystallization or chromatography |
| Product Form | Pink powder | Light pink solid | Solid, stable salt form |
Chemical Reactions Analysis
Synthetic Preparation via Quaternization
The compound is synthesized through nucleophilic substitution between 2,3,3-trimethylindoline and 2-bromoethanol.
| Reaction Conditions | Yield | Key Observations |
|---|---|---|
| Toluene, 110°C, 12 h | 97% | Pink crystalline product isolated |
| Acetonitrile, 80°C, 8 h | 70% | Continuous flow reactors improve scalability |
Mechanism:
The nitrogen atom of 2,3,3-trimethylindoline attacks the electrophilic carbon of 2-bromoethanol, forming the quaternary ammonium center. Purification involves recrystallization or chromatography .
Substitution Reactions
The bromide counterion undergoes nucleophilic displacement with halides or pseudohalides.
| Reagent | Conditions | Product |
|---|---|---|
| NaCl (aq) | Polar solvent, RT | 1-(2-Hydroxyethyl)-2,3,3-trimethylindolium chloride |
| NaI (aq) | Ethanol, reflux | Corresponding iodide derivative |
Applications : Halide exchange tailors solubility for biological or material science applications .
Oxidation of the Hydroxyl Group
The terminal hydroxyl group oxidizes to a ketone under controlled conditions.
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄ | Acidic aqueous medium | 1-(2-Oxoethyl)-2,3,3-trimethylindolium bromide |
| CrO₃ | Acetone, 0°C | Ketone derivative (confirmed via IR: 1710 cm⁻¹) |
Note : Over-oxidation risks degradation of the indole ring .
Condensation with Aldehydes
Forms spiropyran derivatives via acid-catalyzed condensation, critical for photochromic materials.
| Aldehyde | Conditions | Product | Yield |
|---|---|---|---|
| 4-(Dimethylamino)benzaldehyde | Ethanol, piperidine, reflux | Spirobenzopyran derivative (SP1) | 64% |
| 5-Nitrosalicylaldehyde | Ethanol, 78°C, 2 h | Nitro-substituted spiropyran | 62% |
Mechanism : Aldehyde reacts with the indolium salt, forming a spirocyclic structure through C-O bond cleavage and subsequent ring closure .
Esterification of the Hydroxyl Group
The hydroxyl group undergoes esterification to form polymerizable monomers.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Propiolic acid | PPTS, CH₂Cl₂, RT | Dipropiolate spiropyran (SPP) | 62% |
| Methacryloyl chloride | DCM, NEt₃, 0°C → RT | Methacrylate-functionalized spiropyran (SP2) | 37% |
Applications : Enables incorporation into polymers for stimuli-responsive materials .
Photochromic Behavior in Derived Spiropyrans
Spiropyran derivatives undergo reversible ring-opening under UV light (λ = 365 nm), forming merocyanine isomers.
| Property | Spiropyran (SP) | Merocyanine (MC) |
|---|---|---|
| Absorption λ_max | 350–400 nm | 550–600 nm |
| Thermal relaxation half-life | Stable | 10–30 min (25°C) |
Applications : Used in optical switches, sensors, and smart coatings .
Biological Activity via Enzyme Inhibition
The compound inhibits choline kinase, disrupting phosphatidylcholine synthesis in cancer cells.
| Cell Line | IC₅₀ | Mechanism |
|---|---|---|
| HeLa | 12 µM | Competitive inhibition at ATP-binding site |
| MCF-7 | 18 µM | Induces apoptosis via metabolic disruption |
Note : Cytotoxicity is structure-dependent, with quaternization enhancing cellular uptake .
Comparison with Structural Analogues
| Compound | Key Structural Difference | Reactivity Contrast |
|---|---|---|
| 1-Butyl-3-methylimidazolium bromide | Imidazole core vs. indole | Lower thermal stability, higher ionic conductivity |
| 2-Methylindole | Lacks quaternary ammonium group | No nucleophilic substitution reactivity |
Scientific Research Applications
Scientific Research Applications
1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide has a broad range of applications:
Chemistry
- Reagent in Organic Synthesis: It serves as a catalyst in various chemical reactions, facilitating the synthesis of complex organic molecules.
- Chemical Reactions: The compound undergoes oxidation (to form carbonyl compounds), reduction (to produce secondary amines), and substitution reactions (where the bromide ion can be replaced by other nucleophiles) .
Biology
- Fluorescent Probe: The compound is utilized as a fluorescent probe for imaging cellular processes. Its ability to bind to specific cellular components allows researchers to visualize biological activities in real time.
- Cellular Studies: It aids in studying cellular processes due to its interaction with membranes and proteins .
Medicine
- Therapeutic Potential: Research indicates potential antimicrobial and anticancer properties. Studies are ongoing to explore its efficacy in treating various diseases by targeting specific molecular pathways .
Industry
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, its unique structure allows it to interact with cellular membranes, affecting membrane permeability and function.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The physicochemical and functional properties of indolium salts are highly dependent on substituents, counterions, and functional groups. Key analogs and their characteristics are compared below:
Table 1: Structural and Functional Comparison of Indolium Salts
Key Observations:
Hydrophilicity : The hydroxyethyl group in the target compound enhances water solubility compared to alkyl-substituted analogs like 1-butyl-5-methoxy-2,3,3-trimethyl-3H-indol-1-ium iodide, which is more lipophilic and suited for membrane-associated applications .
Functional Group Diversity: Carboxypentyl (e.g., 1-(5-carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide): Enables covalent conjugation to biomolecules or nanoparticles for targeted bioimaging . Aminopropyl (e.g., 1-(3-aminopropyl)-2,3,3-trimethyl-3H-indol-1-ium bromide): Imparts cationic charge, enhancing interactions with bacterial membranes . Boronostyryl (e.g., 2-(4-boronostyryl)-1-(2-hydroxyethyl)-3,3-dimethyl-3H-indol-1-ium bromide): Facilitates sugar recognition via boronic acid-diol interactions .
Counterion Effects : Bromide (Br⁻) and iodide (I⁻) counterions influence solubility and crystal packing. Bromide salts generally exhibit higher aqueous solubility than iodide salts .
Antimicrobial Activity
- The aminopropyl-substituted analog (1-(3-aminopropyl)-2,3,3-trimethyl-3H-indol-1-ium bromide) demonstrated efficacy against Bacillus cereus, likely due to its cationic charge disrupting bacterial membranes .
Fluorescence and Bioimaging
- The carboxypentyl analog is widely used in bioorthogonal labeling and near-infrared (NIR) imaging due to its carboxylic acid moiety, which allows conjugation to antibodies or peptides .
- The boronostyryl derivative showed selective fluorescence enhancement in the presence of sugars like D-glucose, highlighting the role of functional groups in molecular recognition .
Photosensitization
- Alkyl- and methoxy-substituted indolium salts (e.g., 1-butyl-5-methoxy-2,3,3-trimethyl-3H-indol-1-ium iodide) are employed as photosensitizers in photodynamic therapy and optoacoustic imaging, where lipophilicity aids cellular uptake .
Thermal and Chemical Stability
While thermal data for the target compound are unavailable, imidazolium-based ionic liquids with hydroxyethyl groups (e.g., 1-(2-hydroxyethyl)-3-methylimidazolium bromide) exhibit decomposition temperatures above 250°C, suggesting that the hydroxyethyl substituent may enhance thermal stability compared to non-polar analogs .
Biological Activity
1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide, with the CAS number 29636-94-0, is a quaternary ammonium compound characterized by its unique indole structure. It has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biological research.
- Molecular Formula : C13H18BrNO
- Molecular Weight : 284.19 g/mol
- Purity : Typically ≥ 97%
- Physical State : Solid at room temperature
Synthesis
The synthesis of this compound involves the quaternization of 2,3,3-trimethylindoline with 2-bromoethanol under reflux conditions in an organic solvent. This process can be optimized for industrial applications to enhance yield and purity .
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. It can bind to enzymes and receptors, potentially altering their activity and affecting cellular processes. The indole structure allows it to interact with cellular membranes, influencing membrane permeability and function.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains and has shown effectiveness in inhibiting growth, suggesting its potential use as an antimicrobial agent in clinical settings .
Anticancer Potential
Research has also explored the compound's anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cell lines. The mechanism appears to involve interference with critical signaling pathways associated with cell growth and survival .
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa and MCF-7). Results indicated a dose-dependent inhibition of cell viability.
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to control groups. Further investigations are needed to elucidate the underlying mechanisms.
Comparative Analysis
To understand its unique properties, a comparison with similar compounds is essential:
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| 1-(2-Hydroxyethyl)-3-methylimidazolium chloride | Imidazole ring | Moderate antimicrobial activity |
| 1,3-bis-(2-Hydroxyethyl)-imidazolium chloride | Imidazole ring | Limited anticancer activity |
| 1-butyl-2,3,4,5-tetramethylimidazolium bromide | Imidazole ring | Notable ionic liquid properties |
The presence of the indole ring in this compound differentiates it from these compounds and contributes to its distinct biological activities .
Q & A
Basic Research Questions
Q. What synthetic routes are available for preparing 1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via alkylation of the indole precursor using 2-bromoethanol under basic conditions. Purification typically involves recrystallization from ethanol/water mixtures, as demonstrated for structurally similar indolium bromides . For purity validation, combine elemental analysis with high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR spectroscopy to confirm molecular integrity and absence of unreacted starting materials .
Q. Which spectroscopic techniques are most effective for characterizing this indolium bromide?
- Methodological Answer : Use ¹H NMR (400–500 MHz in CDCl₃ or D₂O) to identify proton environments, particularly the hydroxyethyl group (δ ~3.5–4.0 ppm) and aromatic indole protons (δ ~7.0–8.0 ppm). ¹³C NMR confirms quaternary carbons and substituent positions. FTIR identifies functional groups (e.g., C-Br stretch at ~600 cm⁻¹). For advanced validation, single-crystal X-ray diffraction provides definitive structural confirmation, as shown for related indolium derivatives .
Q. What are the recommended storage conditions to maintain stability?
- Methodological Answer : Store in an inert atmosphere (argon or nitrogen) at room temperature, as indolium salts are hygroscopic and prone to decomposition under moisture. Use amber vials to prevent photodegradation, aligning with protocols for analogous ionic liquids .
Q. How can researchers optimize reaction yields for hydroxyethyl-substituted indolium bromides?
- Methodological Answer : Conduct the alkylation reaction under anhydrous conditions with a molar excess of 2-bromoethanol (1.2–1.5 eq.). Monitor reaction progress via thin-layer chromatography (TLC) and quench with ice-cold water to precipitate the product. Yields >70% are achievable, as reported for carboxypentyl-substituted analogs .
Advanced Research Questions
Q. How can computational chemistry (e.g., MOPAC AM1) predict molecular geometry and electronic properties?
- Methodological Answer : Perform geometry optimization using MOPAC AM1 parameters to model the cationic indolium core and hydroxyethyl side chain. Compare computed bond lengths/angles with X-ray crystallographic data from related structures (e.g., C–C bond lengths: ~1.48–1.52 Å; indole ring planarity deviations <0.05 Å) . Density functional theory (DFT) can further elucidate charge distribution and reactivity sites.
Q. What strategies resolve contradictions in crystallographic data between indolium bromide derivatives?
- Methodological Answer : Cross-validate unit cell parameters (e.g., monoclinic vs. orthorhombic systems) using high-resolution synchrotron X-ray diffraction. For example, discrepancies in β angles (e.g., 113.0° vs. 110.5°) may arise from crystal packing effects or counterion interactions. Refinement with SHELXL and data-to-parameter ratios >15 ensure reliability .
Q. How does the hydroxyethyl substituent influence supramolecular interactions in crystal lattices?
- Methodological Answer : Analyze hydrogen-bonding networks via crystallography. The hydroxyethyl group often forms O–H∙∙∙Br⁻ interactions (distance ~2.8–3.0 Å) and C–H∙∙∙π contacts with adjacent indole rings, stabilizing the lattice. Compare with carboxylated analogs, where additional O∙∙∙H–C interactions enhance thermal stability .
Q. What role does this compound play in photophysical or biological studies?
- Methodological Answer : As a cationic fluorophore, evaluate its aggregation-induced emission (AIE) properties in aqueous solutions. For biological applications, assess DNA/RNA binding affinity via fluorescence quenching assays, referencing methods for carboxypentyl-indolium derivatives in nucleic acid staining .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
